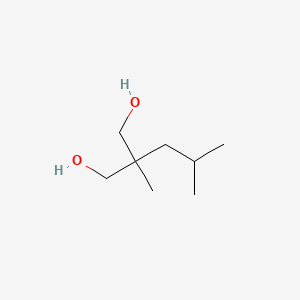

1,3-Propanediol, 2-isobutyl-2-methyl-

Description

1,3-Propanediol, 2-isobutyl-2-methyl- (IUPAC: 2-ethyl-2-(2-methylpropyl)propane-1,3-diol) is a branched diol with the molecular formula C₉H₂₀O₂ and SMILES notation CCC(CC(C)C)(CO)CO . Its structure features a central carbon substituted with ethyl and isobutyl groups, flanked by hydroxyl groups at the 1- and 3-positions. This branching confers unique physicochemical properties, such as increased hydrophobicity and steric hindrance, which distinguish it from linear 1,3-propanediol derivatives. While its primary applications remain under investigation, its structural analogs are utilized in polymers, solvents, and pharmaceuticals .

Propriétés

Numéro CAS |

25462-42-4 |

|---|---|

Formule moléculaire |

C8H18O2 |

Poids moléculaire |

146.23 g/mol |

Nom IUPAC |

2-methyl-2-(2-methylpropyl)propane-1,3-diol |

InChI |

InChI=1S/C8H18O2/c1-7(2)4-8(3,5-9)6-10/h7,9-10H,4-6H2,1-3H3 |

Clé InChI |

REQVMPVOKUHDOZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C)(CO)CO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-isobutyl-2-methyl- can be synthesized through various methods. One common route involves the reaction of isobutylboronic acid esters with 2-methyl-1-phenyl-1,3-propanediol and 2-benzyl-1,3-butanediol, resulting in the formation of 2-isobutyl-5-methyl-4-phenyl- and 4-methyl-5-benzyl-1,3,2-dioxaborinanes .

Industrial Production Methods: Industrial production of 1,3-Propanediol, 2-isobutyl-2-methyl- often involves the use of renewable feedstocks and green processes. Recent advancements in metabolic engineering and synthetic biology have enabled the production of this compound from glycerol, sugars, and other carbon sources using engineered microbial cell factories .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Propanediol, 2-isobutyl-2-methyl- undergoes various chemical reactions, including:

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The compound can undergo substitution reactions to form various esters and ethers.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or air, and catalysts such as cobalt or rhodium complexes.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Methyl methacrylate

Reduction: Alcohol derivatives

Substitution: Esters and ethers

Applications De Recherche Scientifique

1,3-Propanediol, 2-isobutyl-2-methyl- has a wide range of applications in scientific research:

Biology: Employed in the preparation of various biochemical reagents and intermediates.

Medicine: Utilized in the formulation of pharmaceutical products due to its low toxicity and biodegradability.

Industry: Widely used in polymer and coating applications, as well as in the production of methyl methacrylate.

Mécanisme D'action

The mechanism of action of 1,3-Propanediol, 2-isobutyl-2-methyl- involves its interaction with various molecular targets and pathways. In polymer applications, it acts as a monomer that undergoes polycondensation reactions to form polymers. In biological systems, it can be metabolized by microbial enzymes to produce energy and other metabolites .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Table 1: Structural Comparison of 1,3-Propanediol Derivatives

- Branching Effects : The 2-isobutyl-2-methyl derivative exhibits higher molecular weight (160.25 g/mol) and lower water solubility compared to linear 1,3-propanediol (76.09 g/mol). Its branched structure may reduce reactivity in polymerization but enhance compatibility with hydrophobic matrices .

- Aromatic Derivatives : Compounds like those in and feature methoxyphenyl groups, enabling radical scavenging and antioxidant applications. Their conjugated systems increase UV absorption, making them suitable for photostabilizers .

- Cyclic Phosphate Derivative : The cyclic phosphate group in introduces rigidity and thermal stability, suggesting utility in specialty polymers or flame retardants .

Production Methods

- Linear 1,3-Propanediol : Produced via bacterial fermentation (e.g., Halanaerobium hydrogeniformans) or aqueous phase reforming of glycerol. Yields up to 60% are achieved with vitamin B12 supplementation .

- Branched Derivatives: Synthesis likely involves catalytic alkylation of 1,3-propanediol or modified glycerol hydrogenolysis pathways. No direct evidence exists in the provided materials, but analogous routes for branched polyols are well-documented in organic synthesis.

- Aromatic Analogs : Isolated from natural sources (e.g., maple sap) via chromatographic techniques, as seen in , or enzymatically degraded lignin derivatives ().

Analytical Challenges

- GC-FID Analysis : Linear 1,3-propanediol and glycerol are separable using optimized GC-FID methods . Branched derivatives like 2-isobutyl-2-methyl-1,3-propanediol may require longer retention times or derivatization due to higher molecular weight and reduced volatility.

- NMR for Complex Analogs : Aromatic and cyclic derivatives (e.g., ) necessitate advanced NMR techniques for structural elucidation, particularly for stereochemistry and substituent positioning .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.